N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H27N3O4S2 and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Chemical Analysis
Research on similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, has provided insights into their crystal structure, computational density functional theory (DFT) calculations, and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential applications of N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide in scientific research (Kumara et al., 2017).
Radiolabeling and Imaging Applications
A compound closely related to this compound, labeled as FAUC346, has been synthesized and radiolabeled for potential use in D3 receptor imaging with positron emission tomography (PET). This research highlights the compound's application in neuroimaging and the study of neurological disorders (Kuhnast et al., 2006).
Chemical Synthesis and Medicinal Chemistry
Studies on l-Piperazine-2-carboxylic acid derived N-formamides, including compounds with structural similarities to this compound, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research contributes to the development of novel synthetic routes and catalysis processes relevant to the synthesis of such compounds (Wang et al., 2006).
Neuropharmacology and Receptor Binding Studies
Another aspect of research involves the exploration of similar arylpiperazine derivatives for their binding affinity and selectivity towards serotonin and dopamine receptors. These studies are fundamental for understanding the pharmacological profile of this compound and its potential therapeutic applications (Leopoldo et al., 2005).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, it’s plausible that n-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown due to the lack of information on its specific targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Properties
IUPAC Name |
N-butyl-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-3-4-9-21-20(24)19-18(8-14-28-19)29(25,26)23-12-10-22(11-13-23)16-6-5-7-17(15-16)27-2/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEHWOQKKKANQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.